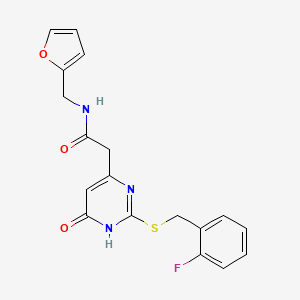![molecular formula C22H26O2S2 B2995271 1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone CAS No. 882748-92-7](/img/structure/B2995271.png)
1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually involves identifying the compound’s IUPAC name, its molecular formula, and its structural formula.
Synthesis Analysis
Researchers would look at how the compound can be synthesized from readily available starting materials. This could involve multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with different reagents under various conditions.Physical And Chemical Properties Analysis
This could involve determining the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (UV-Vis, IR, NMR, etc.).Scientific Research Applications
Synthesis and Catalysis
- The use of sulfuric acid derivatives as recyclable catalysts for condensation reactions between aromatic aldehydes and pyrazolones has been demonstrated, resulting in the formation of alkylmethylene-bis(pyrazolones) with high yields. This showcases the potential utility of sulfur-containing compounds in catalytic applications (Tayebi et al., 2011).
Chemical Reactions and Transformations
- Studies on the reactivity of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide have shown the formation of various derivatives upon refluxing, indicating the versatility of sulfur-containing compounds in chemical transformations (Vetyugova et al., 2018).
Thermal Rearrangements
- Thermal rearrangement studies of certain sulfanyl and selanyl compounds have provided insights into radical rearrangement processes, highlighting the complex behavior of sulfur-containing compounds under thermal conditions (Tian et al., 2008).
Organic Syntheses
- The synthesis of various sulfur-containing compounds, including those with antimicrobial activities, has been extensively studied. This includes the development of novel methodologies for constructing sulfur-containing frameworks, which could be relevant for the synthesis of compounds similar to "1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone" (Wardkhan et al., 2008).
Enantioselective Syntheses and Chiral Compounds
- Research into the resolution of chiral compounds and the determination of their absolute configurations has provided valuable methodologies for the synthesis of enantiomerically pure compounds. This is crucial for the synthesis of chiral sulfur-containing compounds with specific configurations (Tucker & Chesterson, 1988).
Safety And Hazards
Researchers would look at the compound’s potential hazards, such as its toxicity, flammability, and environmental impact.
Future Directions
Based on the results of these analyses, researchers would suggest future directions for research. This could involve further studies on the compound’s synthesis, its reactions, its biological activity, or its potential applications.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general guideline and may not apply to all compounds. It’s also important to note that working with chemicals should always be done following appropriate safety procedures.
properties
IUPAC Name |
1-(4-methylphenyl)-3-[2-[3-(4-methylphenyl)-3-oxopropyl]sulfanylethylsulfanyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O2S2/c1-17-3-7-19(8-4-17)21(23)11-13-25-15-16-26-14-12-22(24)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPDRRAVZMXPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCSCCSCCC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-Cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2995188.png)
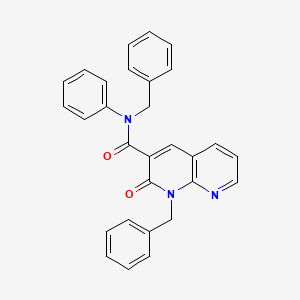
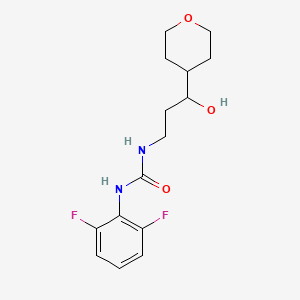
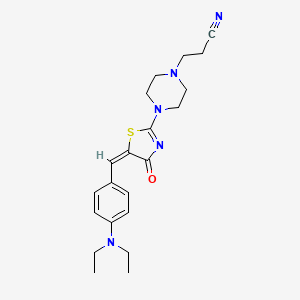
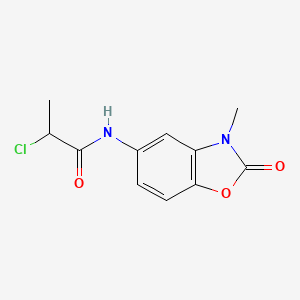
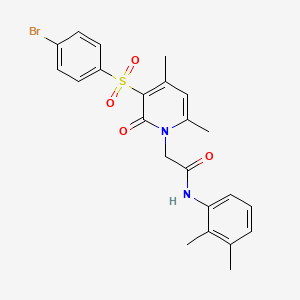
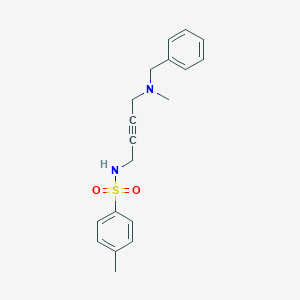
![8-chloro-1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2995202.png)
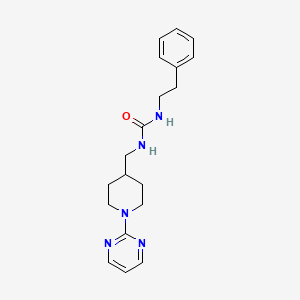
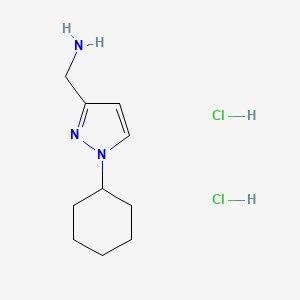
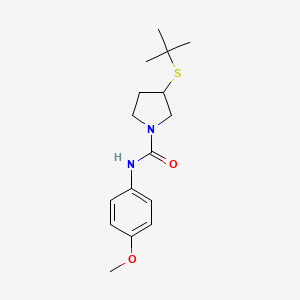
![N-allyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2995206.png)
![N-benzyl-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2995207.png)
